4-氨基-N-(3-甲基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

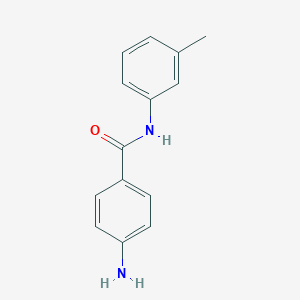

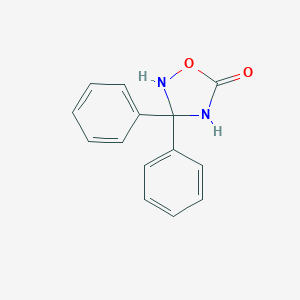

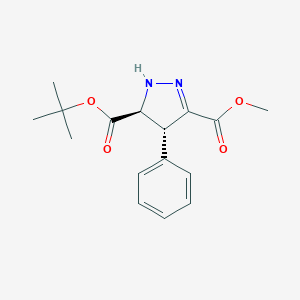

4-amino-N-(3-methylphenyl)benzamide is an organic compound that plays a significant role in medicinal chemistry. It is a crucial building block for many drug candidates and has a wide range of applications in various scientific fields. The compound consists of a benzamide core with an amino group at the 4-position and a 3-methylphenyl substituent.

科学研究应用

4-amino-N-(3-methylphenyl)benzamide has a wide range of applications in scientific research:

Medicinal Chemistry: It is a crucial intermediate in the synthesis of various drug candidates.

Biology: The compound is used in the study of enzyme interactions and protein binding.

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

安全和危害

While specific safety and hazard information for “4-amino-N-(3-methylphenyl)benzamide” was not found in the retrieved data, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

The continuous flow microreactor system developed for the synthesis of “4-amino-N-(3-methylphenyl)benzamide” shows promise for future applications . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . This model was used to optimize reaction conditions, resulting in a yield of 85.7% within 10 minutes . This efficient and practical process could be further optimized and scaled up for industrial applications.

作用机制

Target of Action

4-amino-N-(3-methylphenyl)benzamide is a crucial building block of many drug candidates . .

Mode of Action

The mode of action of 4-amino-N-(3-methylphenyl)benzamide involves its synthesis through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products, which makes the selective monoacylation process relatively complicated .

Biochemical Pathways

It is known that the compound is a crucial raw material and intermediate in the synthesis of many drug candidates .

Result of Action

The result of the action of 4-amino-N-(3-methylphenyl)benzamide is its synthesis with a yield of 85.7% within 10 minutes in a microreactor . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .

Action Environment

The action environment significantly influences the production of 4-amino-N-(3-methylphenyl)benzamide. An increase in temperature from 30 to 70°C led to the enhancement of 4-amino-N-(3-methylphenyl)benzamide production from about 42% to 76% at a residence time of 420s .

生化分析

Biochemical Properties

It is known that it is synthesized by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, which makes the selective monoacylation process relatively complicated .

Molecular Mechanism

It is known that it is involved in the selective acylation of 4-methylbenzene-1,3-diamine .

Temporal Effects in Laboratory Settings

It is known that it can be synthesized in a microreactor with a yield of 85.7% within 10 minutes .

准备方法

Synthetic Routes and Reaction Conditions

There are two well-known synthetic routes for the preparation of 4-amino-N-(3-methylphenyl)benzamide:

Route 2: This route directly synthesizes 4-amino-N-(3-methylphenyl)benzamide by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This method is more efficient as it avoids the need for additional reagents and purification steps.

Industrial Production Methods

In industrial settings, a continuous flow microreactor system is often used for the synthesis of 4-amino-N-(3-methylphenyl)benzamide. This system allows for precise control of reaction conditions and parameters, leading to high yields and selectivity. For example, using a microreactor, the compound can be synthesized with a yield of 85.7% within 10 minutes .

化学反应分析

Types of Reactions

4-amino-N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:

Acylation: The compound can be synthesized through acylation reactions, as described in the preparation methods.

Reduction: The nitro group in intermediates can be reduced to an amino group using hydrogenation.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Major Products

From Acylation: N-(4-methyl-3-nitrophenyl)benzamide is an intermediate product.

From Reduction: 4-amino-N-(3-methylphenyl)benzamide is the final product.

相似化合物的比较

Similar Compounds

4-amino-N-(3-methoxypropyl)benzenesulfonamide: This compound has a similar structure but with a methoxypropyl group instead of a methylphenyl group.

N-(3-amino-4-methylphenyl)benzamide: This is a closely related compound with similar applications in medicinal chemistry.

Uniqueness

4-amino-N-(3-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective acylation process and high yield in continuous flow synthesis make it a valuable compound in various scientific and industrial applications.

属性

IUPAC Name |

4-amino-N-(3-methylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-3-2-4-13(9-10)16-14(17)11-5-7-12(15)8-6-11/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOYXVNYOLDJJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Fluorophenyl)-4-[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]piperazine](/img/structure/B375280.png)

![(2E)-3-(3,4-dichlorophenyl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B375283.png)

![[3,4,5-Triacetyloxy-6-[(4-phenylpiperazine-1-carbothioyl)amino]oxan-2-yl]methyl acetate](/img/structure/B375286.png)

![2-[2-[(3-Hydroxyphenyl)carbamoyl]phenyl]benzoic acid](/img/structure/B375287.png)

![(4'S,5'S)-2'-(4-chlorophenyl)-5'-methoxy-4'-phenylspiro[fluorene-9,3'-pyrazolidine]-1'-carbonitrile](/img/structure/B375300.png)

![methyl 3-(bromomethyl)-1-(4-chlorophenyl)-2-cyanospiro[pyrazolidine-5,9'-(9'H)-fluorene]-4-carboxylate](/img/structure/B375302.png)